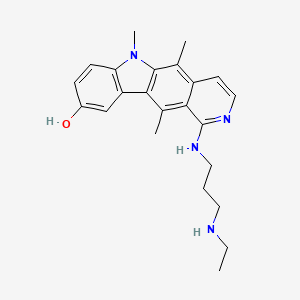
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl-: is a complex organic compound belonging to the pyridocarbazole family This compound is characterized by its unique structure, which includes a pyrido[4,3-b]carbazole core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethylamino and propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrido[4,3-b]carbazole core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating cellular processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can intercalate with DNA, inhibit topoisomerase II, and modulate kinase activity. These interactions lead to various biological effects, including anti-cancer activity and modulation of cellular signaling pathways .
相似化合物的比较
- 5-Methyl-6H-pyrido[4,3-b]carbazol-9-ol
- 1,5-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrobromide
Comparison: Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(ethylamino)propyl)amino)-5,6,11-trimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo specific chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
83948-22-5 |
|---|---|
分子式 |
C23H28N4O |
分子量 |
376.5 g/mol |
IUPAC 名称 |
1-[3-(ethylamino)propylamino]-5,6,11-trimethylpyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C23H28N4O/c1-5-24-10-6-11-25-23-21-15(3)20-18-13-16(28)7-8-19(18)27(4)22(20)14(2)17(21)9-12-26-23/h7-9,12-13,24,28H,5-6,10-11H2,1-4H3,(H,25,26) |
InChI 键 |
IIKWVXMURNUUFB-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3C)C=CC(=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















